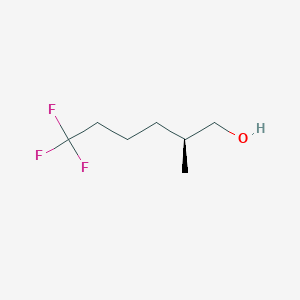

(2S)-6,6,6-Trifluoro-2-methylhexan-1-ol

Descripción

(2S)-6,6,6-Trifluoro-2-methylhexan-1-ol is a chiral secondary alcohol characterized by a trifluoromethyl group at the terminal carbon (C6) and a methyl substituent at the stereogenic C2 position. Its molecular formula is C₇H₁₃F₃O, with a molecular weight of 176.18 g/mol.

Propiedades

IUPAC Name |

(2S)-6,6,6-trifluoro-2-methylhexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F3O/c1-6(5-11)3-2-4-7(8,9)10/h6,11H,2-5H2,1H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPUBASFJIUJJNY-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(F)(F)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCCC(F)(F)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-6,6,6-Trifluoro-2-methylhexan-1-ol typically involves the introduction of the trifluoromethyl group into the hexane backbone. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 6,6,6-trifluoro-2-methylhexan-1-one, is reduced using a hydride donor like sodium borohydride or lithium aluminum hydride under controlled conditions to yield the desired alcohol.

Industrial Production Methods: Industrial production of this compound may involve large-scale reduction processes using catalytic hydrogenation techniques. The use of catalysts such as palladium on carbon (Pd/C) can facilitate the reduction of the ketone precursor to the alcohol in a more efficient and scalable manner.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: (2S)-6,6,6-Trifluoro-2-methylhexan-1-ol can undergo oxidation reactions to form the corresponding ketone, 6,6,6-trifluoro-2-methylhexan-1-one, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be further reduced to form various derivatives, depending on the reducing agents and conditions used.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3), Pyridinium chlorochromate (PCC)

Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)

Major Products Formed:

Oxidation: 6,6,6-Trifluoro-2-methylhexan-1-one

Reduction: Various alcohol derivatives

Substitution: 6,6,6-Trifluoro-2-methylhexyl chloride

Aplicaciones Científicas De Investigación

Chemistry: (2S)-6,6,6-Trifluoro-2-methylhexan-1-ol is used as a building block in organic synthesis, particularly in the development of fluorinated compounds which are valuable in medicinal chemistry due to their enhanced metabolic stability and bioavailability.

Biology: In biological research, this compound can be used to study the effects of fluorination on biological systems, including enzyme interactions and metabolic pathways.

Medicine: The compound’s derivatives are explored for potential pharmaceutical applications, including as intermediates in the synthesis of drugs with improved pharmacokinetic properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials that require the unique properties imparted by the trifluoromethyl group.

Mecanismo De Acción

The mechanism of action of (2S)-6,6,6-Trifluoro-2-methylhexan-1-ol involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and the unique electronic effects of the trifluoromethyl group. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways, making it a valuable tool in both chemical and biological research.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Fluorinated Alcohols

Fluorinated alcohols, such as trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP), share the trifluoromethyl motif with the target compound. Key differences include:

- Branching and Chain Length : The linear hexan-1-ol backbone of (2S)-6,6,6-Trifluoro-2-methylhexan-1-ol contrasts with the shorter chains of TFE (C2) and HFIP (C3). This impacts solubility and boiling points.

- Stereochemistry: The (2S) configuration introduces asymmetry absent in non-chiral fluorinated alcohols like TFE.

| Property | This compound (Predicted) | Trifluoroethanol (TFE) | Hexafluoroisopropanol (HFIP) |

|---|---|---|---|

| Boiling Point (°C) | ~160–180 (estimated) | 73–74 | 58–60 |

| logP | ~1.8–2.2 (predicted) | 0.57 | 1.92 |

| Hydrogen Bond Acceptor | 1 (OH) + 3 (F) | 1 (OH) + 3 (F) | 1 (OH) + 6 (F) |

Fluorine’s electronegativity enhances hydrogen-bonding capacity, but steric hindrance from the methyl group in the target compound may reduce solvent interactions compared to TFE or HFIP .

Methyl-Substituted Alcohols

Compounds like ethyl (2S)-9-methoxy-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-diazabenzo[g][1,3,5]oxathiazine-11-carboxylate () share the 2-methyl motif. Key contrasts include:

- Functional Groups : The target compound lacks the oxathiazine and ester functionalities present in ’s compound, which influence crystallization and hydrogen-bonding networks.

- Crystallinity : ’s compound forms 2D networks via N–H···O and C–H···π interactions, whereas the linear aliphatic chain of the target compound likely promotes less ordered packing.

Comparison with Bioactive Analogues

Sulfonylurea Herbicides

While unrelated structurally, trifluoro-substituted agrochemicals like triflusulfuron-methyl () highlight fluorine’s role in enhancing herbicidal activity and metabolic resistance. The trifluoromethyl group in both compounds may confer similar resistance to oxidative degradation .

Chiral Building Blocks

Chiral alcohols like (2S)-2-methylhexan-1-ol (non-fluorinated) are used in asymmetric synthesis. Fluorination at C6 in the target compound likely increases steric bulk and electronic effects, altering reactivity in catalytic processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.